![molecular formula C21H27N5O2 B2480410 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide CAS No. 1303061-61-1](/img/structure/B2480410.png)
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide
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Description
The compound belongs to a class of molecules that exhibit a range of biological and chemical properties, often characterized by the presence of multiple functional groups including cyano, enamide, and pyrrol groups. These features suggest a potential for diverse reactivity and interactions, which can be useful in various chemical and pharmaceutical applications.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, starting from readily available precursors such as cyanoacetic acid, followed by condensation and cyclization reactions. For instance, 3-Hydroxy-2-cyanoalk-2-enamides and their derivatives can be synthesized from cyanoacetic acid in three steps, showcasing the complexity and versatility of synthesizing such compounds (Papageorgiou et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds within this class is often investigated through techniques like X-ray crystallography, NMR spectroscopy, and Hirshfeld surface analysis. These methods provide insights into the compound's conformation, molecular interactions, and stability. For example, antipyrine derivatives have been characterized to understand their solid-state structures and intermolecular interactions, highlighting the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Biological Activity
Complex molecules similar to the queried compound have been synthesized and evaluated for their biological activities. For example, Ahmed (2017) describes the synthesis of enaminone derivatives and their evaluation for anti-inflammatory and antimicrobial activities. These compounds, due to their unique structures, exhibited high anti-inflammatory activity comparable to that of indomethacin, a reference drug, and showed significant antimicrobial effects (Eman A. Ahmed, 2017).
Intermolecular Interactions and Structural Analysis
Research by Saeed et al. (2020) on antipyrine-like derivatives reveals the importance of structural analysis in understanding the intermolecular interactions that contribute to the stability and biological activity of these molecules. Their work includes X-ray structure characterization and DFT calculations, providing insights into the stabilization mechanisms through hydrogen bonding and π-interactions (A. Saeed et al., 2020).
Heterocyclic Synthesis and Antimicrobial Activity
The synthesis of new heterocycles incorporating antipyrine moiety and their evaluation for antimicrobial activity highlight the potential of these compounds in developing new antimicrobial agents. Bondock et al. (2008) synthesized compounds that were characterized by their IR, 1H NMR, and mass spectral studies, with several showing promising antimicrobial properties (S. Bondock, Ramy Rabie, H. Etman, A. Fadda, 2008).
Material Science Applications
Research into the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups illustrates the application of complex molecules in material science. These polymers, developed by Kim et al. (2016), are notable for their solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (S. Kim, Sanghwa Lee, Hee-Seung Lee, S. Kim, I. Chung, 2016).
properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-8-25-15(2)10-18(16(25)3)11-19(12-22)21(27)24-20-5-7-23-26(20)13-17-6-9-28-14-17/h5,7,10-11,17H,4,6,8-9,13-14H2,1-3H3,(H,24,27)/b19-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWMPWUCFFUHOI-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=NN2CC3CCOC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC2=CC=NN2CC3CCOC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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